molecular formula C21H21ClO12 B10765387 Delphinidin 3-glucoside chloride CAS No. 26984-07-6

Delphinidin 3-glucoside chloride

Cat. No.: B10765387
CAS No.: 26984-07-6
M. Wt: 500.8 g/mol
InChI Key: ZJWIIMLSNZOCBP-BTTVDUMLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Delphinidin 3-glucoside chloride can be synthesized through the glycosylation of delphinidin with glucose under acidic conditions. The reaction typically involves the use of a glycosyl donor, such as glucose, and a catalyst like hydrochloric acid to facilitate the formation of the glycosidic bond. The reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, such as berries and flowers, followed by purification processes. The extraction is usually performed using solvents like methanol or ethanol, and the compound is then purified using chromatographic techniques to achieve high purity levels .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of quinones and other oxidized derivatives. These reactions are typically catalyzed by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding leucoanthocyanin form using reducing agents like sodium borohydride.

    Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitutions, where the chloride ion can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride; performed in aqueous or alcoholic solutions under mild conditions.

    Substitution: Various nucleophiles such as thiols or amines; reactions are usually conducted in polar solvents.

Major Products Formed:

    Oxidation: Quinones and other oxidized anthocyanin derivatives.

    Reduction: Leucoanthocyanins.

    Substitution: Substituted anthocyanin derivatives with different functional groups replacing the chloride ion.

Scientific Research Applications

Delphinidin 3-glucoside chloride has a wide range of applications in scientific research:

Mechanism of Action

Delphinidin 3-glucoside chloride exerts its effects through various molecular targets and pathways:

Comparison with Similar Compounds

Delphinidin 3-glucoside chloride is unique among anthocyanins due to its specific glycosylation pattern and chloride ion presence. Similar compounds include:

This compound stands out due to its potent biological activities and versatility in research and industrial applications.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028800
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6906-38-3, 26984-07-6
Record name Delphinidin 3-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6906-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtillin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006906383
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Delphinidin monoglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026984076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mirtillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DELPHINIDIN 3-GLUCOSIDE CHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/474A9U89JS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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